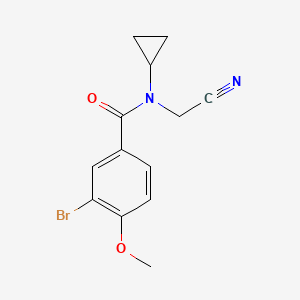
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
Applications De Recherche Scientifique
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide has been studied for its potential applications in various scientific research fields. It has been found to exhibit antibacterial, antifungal, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide is not fully understood. However, it has been proposed that the compound may inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis. It may also induce cell death in cancer cells by disrupting the cell cycle and promoting apoptosis.
Biochemical and Physiological Effects
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide has been found to exhibit unique biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to induce cell death in cancer cells. In addition, it has been studied for its potential use as a fluorescent probe for imaging cellular structures.
Avantages Et Limitations Des Expériences En Laboratoire
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide has several advantages and limitations for lab experiments. One advantage is its broad-spectrum activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. However, its cytotoxicity and potential side effects limit its use in in vivo studies. In addition, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several potential future directions for the study of 3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide. One direction is the development of new antimicrobial agents based on the structure of this compound. Another direction is the further investigation of its potential use as a fluorescent probe for imaging cellular structures. In addition, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion
In conclusion, 3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized and modified by various researchers, and it has been found to exhibit unique biochemical and physiological effects. While it has several advantages for lab experiments, its limitations and potential side effects need to be further investigated. There are several potential future directions for the study of this compound, including the development of new antimicrobial agents and the investigation of its potential use as a fluorescent probe for imaging cellular structures.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with cyclopropylamine, followed by the addition of sodium cyanide and bromine. The resulting product is then purified using column chromatography. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the product.
Propriétés
IUPAC Name |
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-18-12-5-2-9(8-11(12)14)13(17)16(7-6-15)10-3-4-10/h2,5,8,10H,3-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDLUJKUFFPWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC#N)C2CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

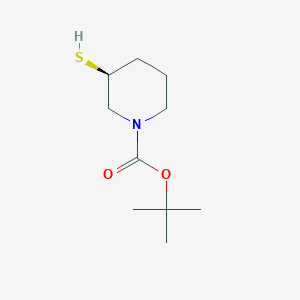

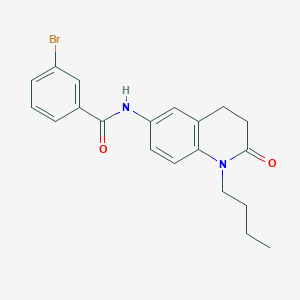


![N-[(2S)-3-Methyl-1-(methylamino)-1-oxobutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2990436.png)
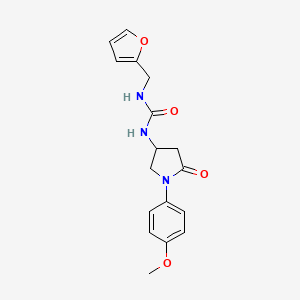
![3-Fluoro-8-(3-fluoro-4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2990439.png)
![3-[(2,6-dichlorophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2990440.png)
![4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2990441.png)
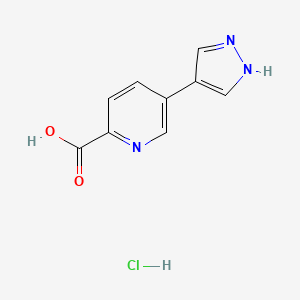

![N-(3-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2990449.png)
![ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B2990451.png)